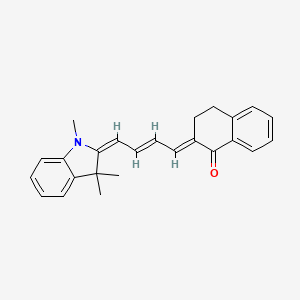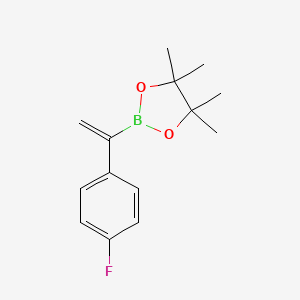
2-(1-(4-氟苯基)乙烯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
“2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is also known as 1-(4-Fluorophenyl)vinylboronic acid pinacol ester . Its molecular weight is 248.11 .
Chemical Reactions Analysis
The compound is known to be a reactant for Suzuki-Miyaura coupling reactions . It’s also used in the preparation of biologically and pharmacologically active molecules and conjugate addition reactions .Physical and Chemical Properties Analysis
The compound has a boiling point of 277.8°C at 760 mmHg and a melting point of 38-42°C . It is a solid at room temperature .科学研究应用
选择性合成应用
Szudkowska‐Fratczak 等人 (2014) 的一项研究讨论了使用钯催化的 Suzuki-Miyaura 交叉偶联方法,涉及 4,4,5,5-四甲基-2-乙烯基-1,3,2-二氧杂硼环丁烷,高度选择性地合成 1-取代 (E)-丁-1,3-二烯。该化合物用作一种通用的乙烯基结构单元,展示了对 Suzuki-Miyaura 通路的高化学选择性,而不是 Heck 偶联过程 (Szudkowska‐Fratczak 等人,2014)。
催化应用
Fritschi 等人 (2008) 报告了 4,4,5,5-四苯基-1,3,2-二氧杂硼环丁烷的制备,以及它在特定条件下催化烯烃氢硼化的有效性,形成稳定的有机硼酸酯。这突出了该化合物作为有机合成中催化剂的潜力,以及它在制造各种有机硼酸酯中的适用性 (Fritschi 等人,2008)。
在 N-烯丙基羟胺合成中的应用
Pandya 等人 (2003) 探索了频哪醇乙烯基硼酸酯(包括 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)在二甲基锌活化中的应用,用于亲核加成到亚硝酮上。这一过程导致 N-烯丙基羟胺的有效生产,这是该化合物类别合成中的重大进展 (Pandya 等人,2003)。
热中子检测
Mahl 等人 (2018) 讨论了合成一种新型 10 B 富集分子,其中包含 4,4,5,5-四甲基-2-苯基-1,3,2-二氧杂硼环丁烷,以增强热中子检测。在辐射检测技术中的这一应用标志着该化合物在核物理和材料科学领域的创新用途 (Mahl 等人,2018)。
聚合物合成应用
在 Das 等人 (2015) 的一项研究中,合成了新型的 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物。这些衍生物用于合成含硼白藜芦醇类似物和共轭聚烯,可能在 LCD 技术和神经退行性疾病的治疗剂中很有用 (Das 等人,2015)。
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, indicating a broad spectrum of potential biological activities .
Mode of Action
It is known to be a reactant for suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through this mechanism.
Biochemical Pathways
Given its role in suzuki-miyaura coupling reactions , it may be involved in the synthesis of biologically and pharmacologically active molecules.
Result of Action
Given its use in the preparation of biologically and pharmacologically active molecules , it may contribute to a variety of biological effects depending on the specific molecules synthesized.
Action Environment
It’s worth noting that the compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
生化分析
Biochemical Properties
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as palladium-catalyzed reactions . The nature of these interactions involves the formation of transient complexes that enable the efficient transfer of functional groups, enhancing the overall reaction efficiency.
Cellular Effects
The effects of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in metabolic pathways and cellular growth.
Molecular Mechanism
At the molecular level, 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s boron atom plays a crucial role in these interactions, forming reversible covalent bonds with target molecules. This binding can lead to changes in enzyme activity, substrate specificity, and overall cellular function. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, leading to more efficient biochemical reactions and cellular responses.
属性
IUPAC Name |
2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROZDXKAQJDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660324 | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-55-4 | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)
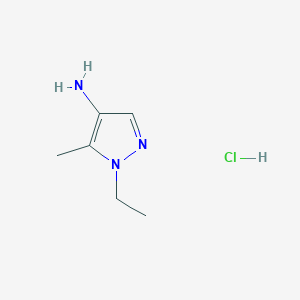
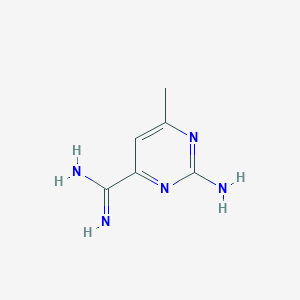
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
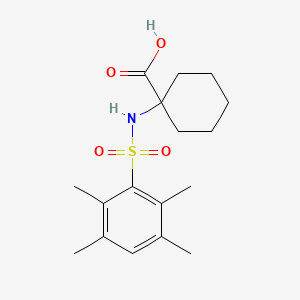
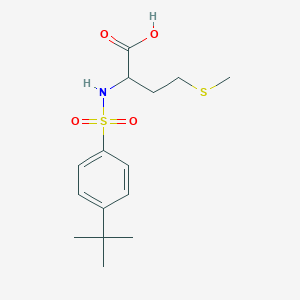


![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
